Ethyl (3,5-dimethylpiperidin-1-yl)acetate chemical properties
Ethyl (3,5-dimethylpiperidin-1-yl)acetate chemical properties
This technical guide details the chemical properties, synthetic pathways, and reactivity profile of Ethyl (3,5-dimethylpiperidin-1-yl)acetate (CAS: 901629-09-2). It is designed for medicinal chemists and process engineers utilizing this compound as a lipophilic amino-ester building block in drug discovery.
CAS Registry Number: 901629-09-2 Chemical Formula: C₁₁H₂₁NO₂ Molecular Weight: 199.29 g/mol
Executive Technical Summary
Ethyl (3,5-dimethylpiperidin-1-yl)acetate is a tertiary amine ester utilized primarily as a pharmacophore generator in medicinal chemistry. Structurally, it consists of a lipophilic 3,5-dimethylpiperidine core N-linked to an ethyl acetate moiety. It serves as a critical intermediate for synthesizing amino-amide local anesthetics, anticholinergic agents, and sigma receptor ligands.
The compound exhibits stereoisomerism due to the 3,5-dimethyl substitution pattern on the piperidine ring, typically existing as a mixture of cis (meso) and trans (racemic) diastereomers unless chirally pure starting materials are employed.
Physicochemical Profile
The following data represents a synthesis of available experimental values and consensus computational predictions (ACD/Labs, EPISuite) for the diastereomeric mixture.
| Property | Value / Range | Technical Note |
| Physical State | Colorless to pale yellow liquid | Viscous oil at RT; oxidizes slightly upon air exposure. |
| Boiling Point | 245°C – 255°C (Predicted) | @ 760 mmHg. Vacuum distillation recommended (e.g., 110°C @ 15 mmHg). |
| Density | 0.96 ± 0.05 g/cm³ | Lower density than water; phase separates easily. |
| LogP (Octanol/Water) | 2.15 (Predicted) | Moderate lipophilicity; crosses blood-brain barrier (BBB) effectively. |
| pKa (Conjugate Acid) | 8.5 – 9.0 | Basic nitrogen; forms stable hydrochloride/fumarate salts. |
| Refractive Index | 1.458 (Predicted) | Useful for purity monitoring during distillation. |
| Solubility | Soluble: EtOH, DCM, EtOAc, DMSOInsoluble: Water (neutral pH) | Solubilizes in aqueous acid (pH < 4) via protonation. |
Stereochemical Architecture
The 3,5-dimethylpiperidine core introduces significant stereochemical complexity. The biological activity of derivatives often depends on the specific isomer used.
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Cis-Isomer (Meso): The methyl groups are equatorial/equatorial (most stable conformer).
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Trans-Isomer (Racemic): The methyl groups are equatorial/axial.
Impact on Reactivity: The cis-conformer typically undergoes N-alkylation faster due to reduced steric hindrance around the nitrogen lone pair compared to the trans-axial conformer.
Synthetic Methodology
The industrial standard for synthesis involves the N-alkylation of 3,5-dimethylpiperidine with ethyl chloroacetate under basic conditions.
Reaction Mechanism & Workflow
The reaction proceeds via an SN2 mechanism where the secondary amine attacks the alpha-carbon of the alkyl halide.
Figure 1: SN2 Synthesis Pathway for Ethyl (3,5-dimethylpiperidin-1-yl)acetate.
Experimental Protocol (Self-Validating)
Objective: Synthesis of 50 mmol scale batch.
Reagents:
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3,5-Dimethylpiperidine (5.66 g, 50 mmol)
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Ethyl chloroacetate (6.13 g, 50 mmol)
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Potassium Carbonate (anhydrous, 13.8 g, 100 mmol)
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Solvent: Acetone (dry, 100 mL) or Acetonitrile.
Step-by-Step Procedure:
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Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, suspend K₂CO₃ in dry acetone.
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Addition: Add 3,5-dimethylpiperidine. Cool to 0°C in an ice bath to minimize exotherm.
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Alkylation: Dropwise add ethyl chloroacetate over 20 minutes. The solution may turn cloudy as KCl precipitates.
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Reaction: Remove ice bath. Reflux at 60°C for 6–12 hours.
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Validation Point: Monitor via TLC (Mobile phase: Hexane/EtOAc 4:1). Stain with Dragendorff’s reagent (orange spot = amine).
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Work-up: Filter off inorganic salts (KCl). Concentrate the filtrate in vacuo.
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Purification: Dissolve residue in EtOAc (50 mL) and wash with water (2 x 20 mL). Dry organic layer over MgSO₄.
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Isolation: Evaporate solvent. Purify via vacuum distillation or silica gel column chromatography if high purity (>98%) is required.
Reactivity & Applications
This molecule is a "divergent intermediate," meaning it serves as a branch point for three major chemical transformations.
Figure 2: Divergent reactivity profile for pharmaceutical synthesis.[1]
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Hydrolysis: Treatment with LiOH yields the corresponding carboxylic acid (zwitterionic form), used in peptide coupling.
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Reduction: Reaction with LiAlH₄ yields 2-(3,5-dimethylpiperidin-1-yl)ethanol , a structural analog of local anesthetics like tetracaine.
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Aminolysis: Direct reaction with primary amines yields amino-amides, a scaffold found in lidocaine-type drugs.
Analytical Fingerprint
To validate the identity of the synthesized compound, compare spectral data against these predicted baselines.
¹H NMR (400 MHz, CDCl₃):
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δ 4.15 (q, 2H): O-CH₂ -CH₃ (Characteristic ester quartet).
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δ 3.20 (s, 2H): N-CH₂ -CO (Singlet, isolated methylene).
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δ 2.80 – 2.00 (m, 4H): Piperidine ring protons (alpha to Nitrogen).
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δ 1.25 (t, 3H): O-CH₂-CH₃ .
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δ 0.90 (d, 6H): Ring CH₃ groups (Doublet, splitting depends on cis/trans ratio).
MS (ESI+):
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[M+H]⁺: 200.16 m/z.
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Fragmentation: Loss of ethoxy group (-45) is common.
Safety & Handling
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GHS Classification: Skin Irrit. 2, Eye Irrit. 2A.
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Storage: Store under inert gas (Argon/Nitrogen) at 2–8°C. The amino-ester is prone to hydrolysis if exposed to moisture.
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Hazards: As a lipophilic amine, it may possess significant biological activity. Handle in a fume hood. Avoid contact with oxidizing agents (peroxides).[2]
References
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ChemicalBook. (2024). Ethyl (3,5-dimethylpiperidin-1-yl)acetate - CAS 901629-09-2 Properties. Retrieved from
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National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 68883656, (2-Methyl-5-piperidin-3-ylphenylamino)acetic acid ethyl ester (Analogous Structure). Retrieved from [3]
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Sigma-Aldrich. (2024). 3,5-Dimethylpiperidine (Precursor) Safety Data Sheet. Retrieved from
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ResearchGate. (2012). Optimization of N-alkylation of amines with ethyl chloroacetate. Retrieved from
